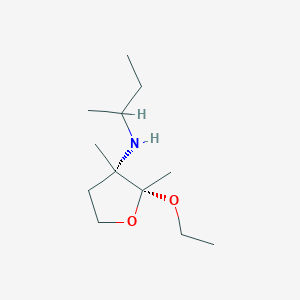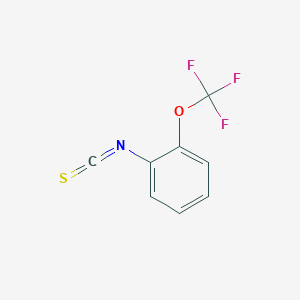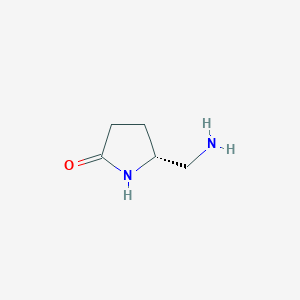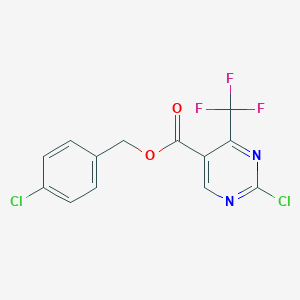
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine, also known as S-15535, is a chemical compound that belongs to the class of oxalyl aminoalkyl derivatives. It is a potent and selective antagonist of the serotonin 5-HT6 receptor, which is involved in the regulation of cognitive processes, including learning and memory. In recent years, S-15535 has attracted considerable attention from the scientific community due to its potential therapeutic applications in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia.
Mecanismo De Acción
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine exerts its pharmacological effects by selectively blocking the serotonin 5-HT6 receptor, which is mainly expressed in the central nervous system. This receptor is involved in the regulation of cognitive processes, including learning, memory, and attention. By blocking the 5-HT6 receptor, (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine enhances the release of acetylcholine and other neurotransmitters, which are critical for cognitive function.
Biochemical and physiological effects:
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine has been shown to improve cognitive performance in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. Moreover, it has been found to enhance the efficacy of acetylcholinesterase inhibitors, which are commonly used in the treatment of Alzheimer's disease. (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine has also been found to increase the release of dopamine and norepinephrine, which are involved in the regulation of mood and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine is its high selectivity and potency for the serotonin 5-HT6 receptor. This makes it a valuable tool for studying the role of this receptor in cognitive processes and for developing new therapeutic agents for cognitive disorders. However, one limitation of (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine is its poor solubility in water, which may limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the research on (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine. One direction is to further investigate its therapeutic potential in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamate and GABA systems, which are also involved in cognitive function. Moreover, the development of more potent and selective 5-HT6 receptor antagonists may provide new insights into the role of this receptor in cognitive processes and may lead to the discovery of more effective therapeutic agents for cognitive disorders.
Métodos De Síntesis
The synthesis of (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine involves the reaction of ethyl 2-bromo-2-methylpropionate with N,N-diisopropylethylamine to yield the corresponding enolate, which is then treated with (2R,3S)-2-ethoxy-3-methyl-4-pentenal to obtain the key intermediate. The latter is then subjected to a reductive amination reaction with butan-2-amine to afford (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine in high yield and purity.
Aplicaciones Científicas De Investigación
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders. In preclinical studies, it has been shown to improve cognitive performance in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. Moreover, (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine has been found to enhance the efficacy of acetylcholinesterase inhibitors, which are commonly used in the treatment of Alzheimer's disease.
Propiedades
Número CAS |
192324-23-5 |
|---|---|
Fórmula molecular |
C12H25NO2 |
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine |
InChI |
InChI=1S/C12H25NO2/c1-6-10(3)13-11(4)8-9-15-12(11,5)14-7-2/h10,13H,6-9H2,1-5H3/t10?,11-,12+/m0/s1 |
Clave InChI |
WMELUMUERYLCLM-GLXQMMQGSA-N |
SMILES isomérico |
CCC(C)N[C@]1(CCO[C@@]1(C)OCC)C |
SMILES |
CCC(C)NC1(CCOC1(C)OCC)C |
SMILES canónico |
CCC(C)NC1(CCOC1(C)OCC)C |
Sinónimos |
3-Furanamine,2-ethoxytetrahydro-2,3-dimethyl-N-(1-methylpropyl)-,(2alpha,3alpha)-[partial]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl-](/img/structure/B63471.png)




![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)

![(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane](/img/structure/B63487.png)


![3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol](/img/structure/B63494.png)

![1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B63499.png)
